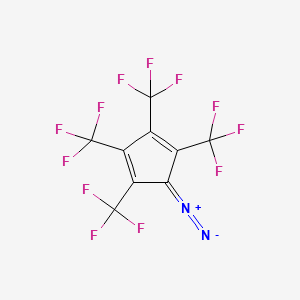
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene is a highly fluorinated organic compound with the molecular formula C9F12N2. This compound is notable for its unique structure, which includes a cyclopentadiene ring substituted with four trifluoromethyl groups and a diazo functional group. The presence of multiple trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety and cost-effectiveness. The use of continuous flow reactors and automation can help in achieving consistent quality and higher production rates. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene involves its ability to act as a strong electrophile due to the electron-withdrawing trifluoromethyl groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopentadiene
- 1,3,5-Trifluoromethylbenzene
- 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 5-Diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene stands out due to its unique combination of a diazo group and multiple trifluoromethyl groups on a cyclopentadiene ring. This structure imparts distinct reactivity and stability, making it a valuable compound for various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
85422-09-9 |
|---|---|
Molekularformel |
C9F12N2 |
Molekulargewicht |
364.09 g/mol |
IUPAC-Name |
5-diazo-1,2,3,4-tetrakis(trifluoromethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9F12N2/c10-6(11,12)1-2(7(13,14)15)4(9(19,20)21)5(23-22)3(1)8(16,17)18 |
InChI-Schlüssel |
JHLUHIMNZUZCOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=[N+]=[N-])C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
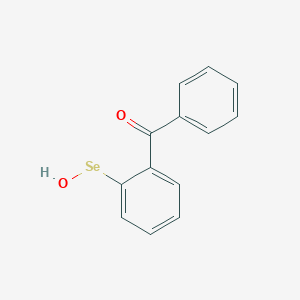
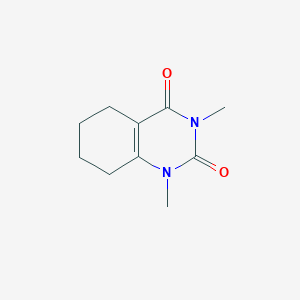
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
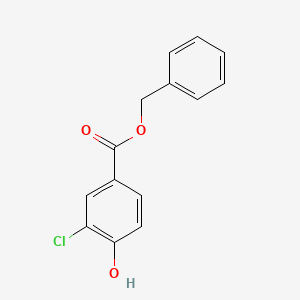

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)
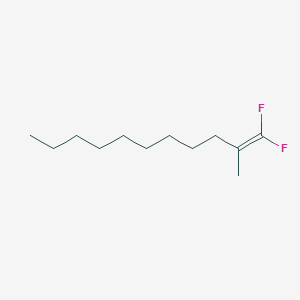
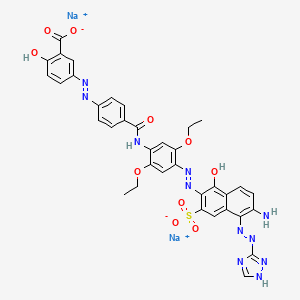

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

